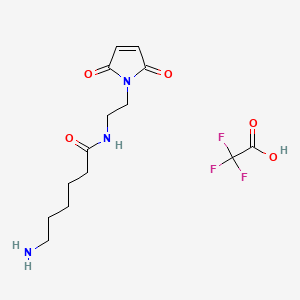

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is a thiol-reactive cross-linking reagent . It is used in the synthesis of various compounds such as N-(2-{3-iodobenzoyl}aminoethyl)maleimide, N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide, maleimide-functionalized cymantrenyl derivatives, and maleimide-incorporated anisotropic biohybrid microparticles (maleimide-MPs) .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H9F3N2O4 . The molecular weight is 254.16 .Chemical Reactions Analysis

“this compound” is known to react with free sulfhydryls (-SH) to form stable thioether bonds . It can also react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Imaging

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), a thiol-specific novel prosthetic agent, was synthesized for imaging applications. This compound was used in the radiosynthesis of a tracer for positron emission tomography (PET) imaging, targeting glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas. The tracer demonstrated specific targeting and comparable imaging results, indicating its potential in the diagnosis and study of insulinomas (Yue et al., 2014).

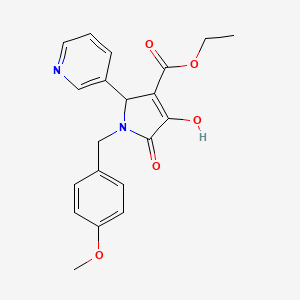

Synthesis of Polyazaheterocycles

The compound was utilized in the cyclodesamination of N-azolylformamidines, leading to the synthesis of polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments. This synthesis pathway highlights its utility in creating complex heterocyclic compounds for potential applications in pharmaceuticals and materials science (Bogza et al., 1997).

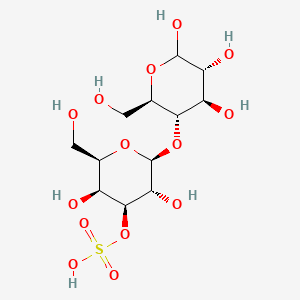

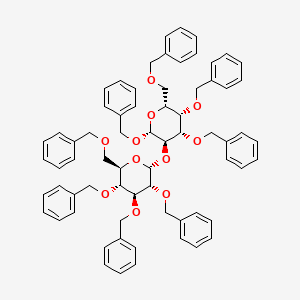

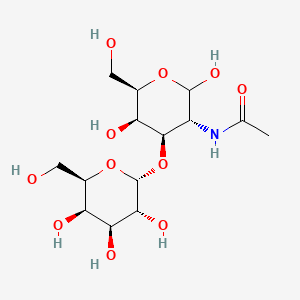

Synthesis of Glycoside Analogs

Research involving the synthesis of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds showcased the use of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt in glycoscience. These glycoside analogs have potential applications in biological studies, drug discovery, and the development of therapeutic agents (Lee & Lee, 1974).

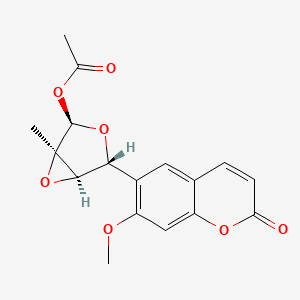

Photochemical [2+2] Cycloadditions

The compound played a role in hexafluoroisopropanol-promoted or Brønsted Acid-mediated photochemical [2+2] cycloadditions of alkynes with maleimides. This research contributes to the understanding of light-stimulated organic transformations and provides a foundation for developing novel synthetic methodologies in organic chemistry (Triandafillidi et al., 2022).

Catalysis in Synthesis

Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, using the compound , was demonstrated as a recyclable and reusable catalyst for the synthesis of formamides. This research emphasizes its role in green chemistry by enabling high-yield synthesis under solvent-free conditions, pointing towards more environmentally friendly chemical processes (Baghbanian & Farhang, 2013).

Wirkmechanismus

Target of Action

It is known that the compound is used in organic synthesis for carbonylation reactions and nucleophilic substitution reactions .

Mode of Action

The compound is used as a crosslinking agent, forming covalent bonds between polymeric precursors . It introduces maleimide functional groups to molecules, enabling subsequent bioconjugation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific molecules that are being modified. For example, in the synthesis of maleimide-functionalized heparin hydrogels, the compound enables the bioconjugation of heparin, a molecule with anticoagulant properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. The compound is a white solid and shows acidic properties when dissolved in water. It is soluble in some organic solvents like alcohols and has a certain stability under appropriate storage conditions .

Eigenschaften

IUPAC Name |

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUAOFMLMQGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662060 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185075-13-1 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)